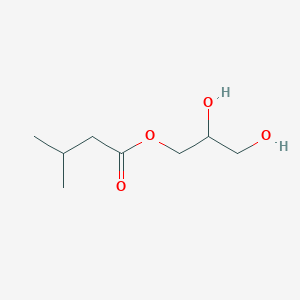

Glycerol 1-monoisopentanoate

Description

Glycerol 1-monoisopentanoate is a monoacylglycerol (MAG) esterified with isopentanoic acid (3-methylbutanoic acid) at the 1-position of the glycerol backbone. Its branched-chain acyl group distinguishes it from linear-chain glycerol esters, influencing its physicochemical properties, such as solubility, melting point, and biological activity.

Properties

CAS No. |

64633-18-7 |

|---|---|

Molecular Formula |

C8H16O4 |

Molecular Weight |

176.21 g/mol |

IUPAC Name |

2,3-dihydroxypropyl 3-methylbutanoate |

InChI |

InChI=1S/C8H16O4/c1-6(2)3-8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3 |

InChI Key |

VDUFFSYTQWCYGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(=O)OCC(CO)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycerol 1-monoisopentanoate can be synthesized through the esterification of glycerol with isopentanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:

Glycerol+Isopentanoic Acid→Glycerol 1-monoisopentanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glycerol 1-monoisopentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction can yield alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride are used.

Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.

Major Products

Oxidation: Isopentanoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted glycerol derivatives.

Scientific Research Applications

Glycerol 1-monoisopentanoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its role in lipid metabolism.

Medicine: Investigated for potential therapeutic uses.

Industry: Utilized in the production of biodegradable polymers and surfactants.

Mechanism of Action

The mechanism of action of glycerol 1-monoisopentanoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and serve as a substrate for various enzymatic reactions, influencing metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Glycerol Esters

Structural and Physicochemical Properties

The acyl chain length, branching, and saturation critically determine the properties of glycerol esters. Below is a comparative analysis:

Key Observations :

- Branching vs. Linearity: The branched isopentanoate likely enhances fluidity and lowers crystallinity compared to linear C5 esters, improving miscibility with nonpolar solvents.

- Chain Length : Shorter chains (C5–C8) increase water solubility, while longer chains (C12–C18) enhance lipophilicity and thermal stability.

Antimicrobial and Anti-inflammatory Effects

- Glycerol Monolaurate (GML): Demonstrates potent antimicrobial activity by disrupting bacterial cell membranes. At 1200 mg/kg, it reduces intestinal inflammation in broilers by downregulating NF-κB and pro-inflammatory cytokines (IL-1β, IL-6) .

- This compound: Branched chains may enhance membrane interaction, but specific antimicrobial data are lacking. Its shorter chain might limit efficacy compared to GML.

Metabolic and Environmental Interactions

- Glyceryl Monocaprylate: Rapidly metabolized in the liver due to its short chain, making it a candidate for drug delivery systems .

- This compound: Branched chains may slow enzymatic hydrolysis, extending its half-life in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.